

Application Notes and Protocols for Cellular Electrophysiology Studies of AZD-1305

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Compound of Interest

Compound Name: AZD-1305

Cat. No.: B605743

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Introduction

AZD-1305 is an investigational antiarrhythmic agent that exhibits a multi-ion channel blocking profile, making it a compound of interest for the management of cardiac arrhythmias, particularly atrial fibrillation.[1] Its mechanism of action involves the modulation of several key cardiac ion channels, leading to alterations in the electrophysiological properties of cardiac myocytes.[1] These application notes provide a detailed overview of the cellular electrophysiological effects of **AZD-1305** and protocols for its characterization using patch-clamp techniques.

Mechanism of Action

AZD-1305 exerts its antiarrhythmic effects by blocking multiple cardiac ion currents. In vitro studies have demonstrated that it inhibits the rapidly activating delayed-rectifier potassium current (I_{Kr}), the L-type calcium current (I_{CaL}), and the inward sodium current (I_{Na}).[1] Notably, its inhibitory action on the fast sodium current (I_{Na}) is more pronounced in atrial myocytes compared to ventricular myocytes.[2][3] This atrial-predominant action is a key characteristic of **AZD-1305**. [2][3] The compound also potently inhibits the late component of the sodium current (I_{Na_late}). [4][5] By blocking these channels, **AZD-1305** prolongs the action potential duration (APD) and the effective refractory period (ERP) in cardiac tissues. [1][2][3]

Data Presentation

The following tables summarize the quantitative data on the electrophysiological effects of **AZD-1305**.

Table 1: Inhibitory Potency of **AZD-1305** on Cardiac Ion Channels

Ion Channel	IC50 Value (μM)	Cell Type/Preparation	Reference
Peak I _{Na}	66	Dog cardiomyocytes	[4][5]
Late I _{Na}	4.3	Dog cardiomyocytes	[4][5]
hERG (I _{Kr})	> IC50 for I _{Na} or I _{Kr}	CHO cells, canine ventricular myocytes	[4]

Table 2: Effects of **AZD-1305** on Action Potential Duration (APD) in Canine Cardiac Preparations (at 3 μM)

Tissue Type	Region	Control APD90 (ms)	AZD-1305 APD90 (ms)	Change in APD90 (ms)	Reference
Atria	Crista Terminalis	224 ± 12	298 ± 30	+74	[2]
Atria	Pectinate Muscle	205 ± 8	283 ± 17	+78	[2]
Ventricles	M cell region	167 ± 14	209 ± 14	+42	[2]
Ventricles	Epicardial region	148 ± 12	191 ± 24	+43	[2]

Table 3: In Vivo Electrophysiological Effects of **AZD-1305** in Dogs

Parameter	Condition	Control	AZD-1305	% Change	Reference
QT Interval	Normal Sinus Rhythm	290 ± 7 ms	397 ± 15 ms	+37%	[6] [7]
RR Interval	Normal Sinus Rhythm	603 ± 22 ms	778 ± 32 ms	+29%	[6] [7]
QT Interval	Chronic AV Block	535 ± 28 ms	747 ± 36 ms	+40%	[6] [7]

Table 4: Effects of **AZD-1305** on Atrial and Ventricular Electrophysiological Parameters in Humans (Dose Group 3)

Parameter	Change from Baseline (ms)	Reference
Left Atrial Effective Refractory Period	+55	[8]
Right Atrial Effective Refractory Period	+84	[8]
Right Ventricular Effective Refractory Period	+59	[8]
Paced QT Interval	+70	[8]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of I_{Na} in Isolated Cardiomyocytes

This protocol describes the measurement of both peak and late sodium currents (I_{Na}) in isolated cardiac myocytes using the whole-cell patch-clamp technique.

1. Cell Preparation:

- Isolate single ventricular or atrial myocytes from animal hearts (e.g., canine, rabbit) using established enzymatic digestion protocols.
- Store isolated myocytes in a holding solution at room temperature for use within 2-8 hours.

2. Solutions:

- External Solution (in mM): 135 NaCl, 5.4 CsCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
- Internal (Pipette) Solution (in mM): 130 CsF, 10 CsCl, 5 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.

3. Recording Procedure:

- Fabricate patch pipettes from borosilicate glass with a resistance of 2-4 MΩ when filled with the internal solution.
- Obtain a giga-ohm seal (>1 GΩ) on a single myocyte.
- Rupture the membrane to achieve the whole-cell configuration.
- Hold the cell at a holding potential of -120 mV.
- To measure peak I_{Na}, apply depolarizing voltage steps from -100 mV to +40 mV in 10 mV increments for 50 ms.
- To measure late I_{Na}, apply a longer depolarizing step to -20 mV for 500 ms. The late I_{Na} is measured as the mean current during the last 100 ms of the pulse.
- To enhance the late I_{Na} for easier measurement, Anemonia sulcata toxin II (ATX-II) at a concentration of 0.03 μM can be added to the external solution.[\[4\]](#)

4. Data Analysis:

- Measure the peak inward current for peak I_{Na} and the steady-state inward current for late I_{Na}.

- Construct current-voltage (I-V) relationships.
- To determine the IC₅₀ of **AZD-1305**, apply cumulative concentrations of the drug and measure the percentage block of the current at each concentration. Fit the data to a Hill equation.

Protocol 2: hERG (I_{Kr}) Current Measurement in Stably Transfected Cell Lines

This protocol details the assessment of **AZD-1305**'s effect on the hERG potassium channel, which underlies the I_{Kr} current, using a stably transfected cell line (e.g., HEK293 or CHO cells).

1. Cell Culture:

- Culture HEK293 or CHO cells stably expressing the hERG channel in appropriate media and conditions.
- Plate cells onto glass coverslips for electrophysiological recording.

2. Solutions:

- External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
- Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl₂, 5 EGTA, 10 HEPES, 5 MgATP; pH adjusted to 7.2 with KOH.

3. Recording Procedure:

- Use patch pipettes with a resistance of 2-5 MΩ.
- Establish a whole-cell configuration.
- Hold the cell at a holding potential of -80 mV.
- Elicit hERG currents using a depolarizing step to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to record the tail current.

- Apply different concentrations of **AZD-1305** to the external solution and record the corresponding reduction in the tail current amplitude.

4. Data Analysis:

- Measure the peak tail current amplitude at -50 mV.
- Calculate the percentage inhibition of the hERG current for each concentration of **AZD-1305**.
- Determine the IC50 value by fitting the concentration-response data to a Hill equation.

Protocol 3: Action Potential Duration (APD) Measurement in Cardiac Tissue Preparations

This protocol outlines the measurement of action potential duration in isolated cardiac tissue preparations (e.g., atrial or ventricular muscle strips) using sharp microelectrode recordings.

1. Tissue Preparation:

- Dissect cardiac tissue (e.g., canine crista terminalis, pectinate muscle, or ventricular free wall) in oxygenated Tyrode's solution.
- Mount the tissue in a perfusion chamber and superfuse with oxygenated Tyrode's solution at 37°C.

2. Solutions:

- Tyrode's Solution (in mM): 129 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 24 NaHCO₃, 0.4 NaH₂PO₄, 5.5 Glucose; bubbled with 95% O₂ / 5% CO₂.

3. Recording Procedure:

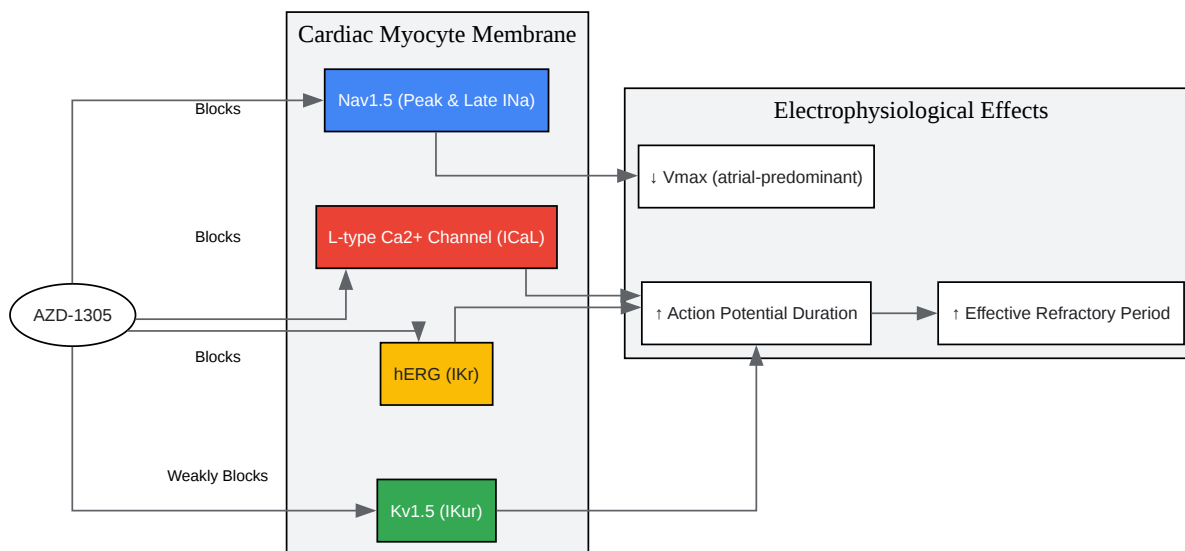
- Impale a cell within the tissue with a glass microelectrode filled with 3 M KCl (resistance 10-20 MΩ).
- Stimulate the tissue at a constant cycle length (e.g., 500 ms) using a bipolar stimulating electrode.

- Record stable action potentials in the control condition.
- Perfuse the tissue with Tyrode's solution containing the desired concentration of **AZD-1305** and record the changes in the action potential.

4. Data Analysis:

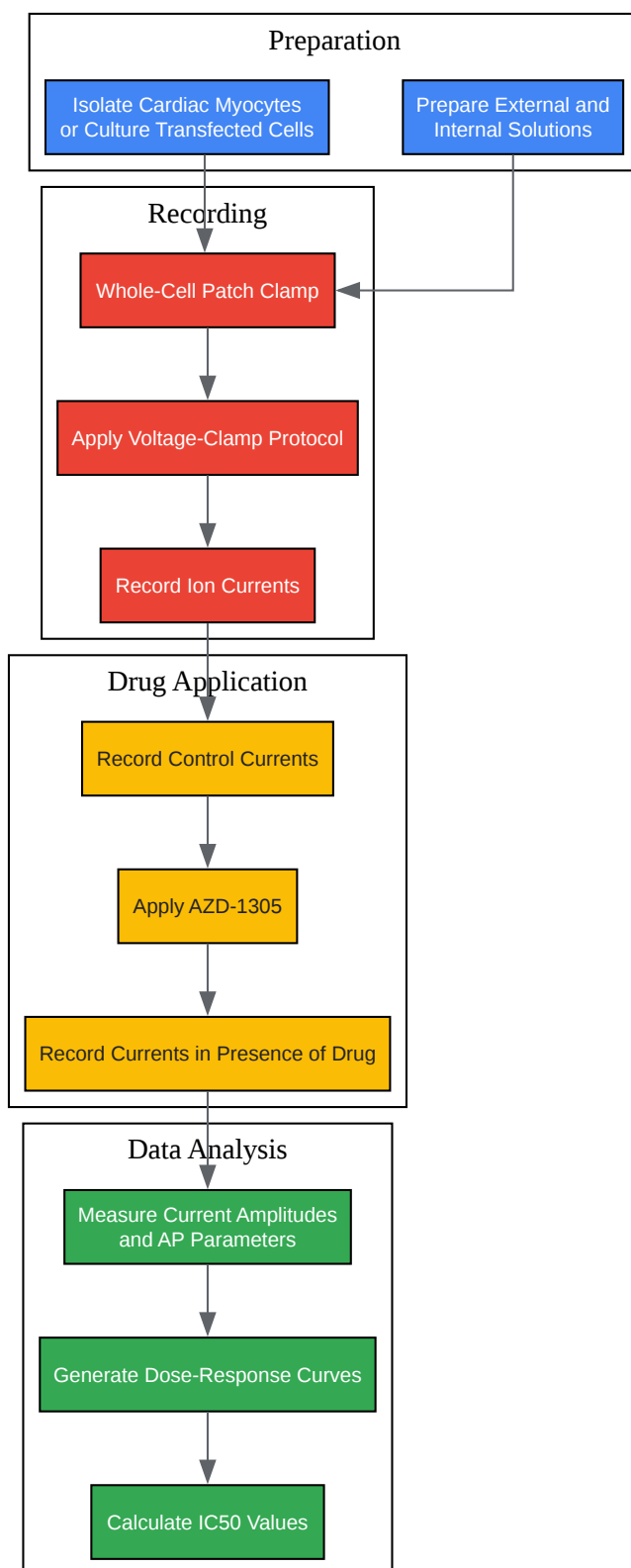
- Measure the action potential duration at 90% repolarization (APD90).
- Compare the APD90 values before and after the application of **AZD-1305**.
- Other parameters such as resting membrane potential, action potential amplitude, and maximum upstroke velocity (V_{max}) can also be analyzed.

Mandatory Visualizations



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Caption: Signaling pathway of **AZD-1305** in cardiac myocytes.



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Caption: Experimental workflow for electrophysiological analysis.

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